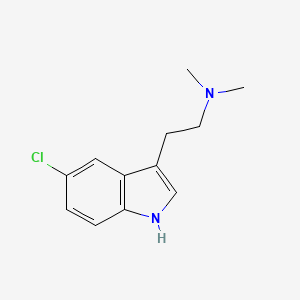

5-Chloro-N,N-dimethyltryptamine

Vue d'ensemble

Description

5-Chloro-N,N-dimethyltryptamine: is a tryptamine derivative related to compounds such as 5-bromo-N,N-dimethyltryptamine and 5-fluoro-N,N-dimethyltryptamine . It acts as a serotonin receptor agonist and has primarily sedative effects in animal studies . This compound has been sold as a designer drug and is known for its psychoactive properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N,N-dimethyltryptamine typically involves the chlorination of N,N-dimethyltryptamine. One common method includes the use of 5-chloroindole as a starting material, which is then reacted with N,N-dimethylaminoethyl chloride under specific conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its status as a designer drug. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with a focus on optimizing yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Chloro-N,N-dimethyltryptamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amines.

Substitution: Formation of various halogenated derivatives.

Applications De Recherche Scientifique

Serotonin Receptor Agonism

5-Chloro-DMT acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptor subtypes. Research indicates that compounds with similar structures exhibit varying degrees of affinity toward these receptors, which are implicated in mood regulation and psychotropic effects. Studies have shown that 5-Chloro-DMT displays sedative properties in animal models, suggesting potential applications in treating anxiety and depressive disorders .

Antidepressant and Sedative Effects

In vivo studies have demonstrated that 5-Chloro-DMT exhibits significant antidepressant-like activity. For instance, compounds structurally related to 5-Chloro-DMT have been evaluated using the forced swim test (FST), where they significantly reduced immobility times, indicating potential antidepressant effects . Additionally, sedative effects were observed, making this compound a candidate for further exploration in the context of mood disorders .

Case Study: Behavioral Assessments in Animal Models

In a study assessing various substituted tryptamines, including 5-Chloro-DMT, researchers administered these compounds to mice and evaluated their behavior using standardized tests such as the FST and locomotor activity tests. Results indicated that:

- Antidepressant Activity : Compounds including 5-Chloro-DMT significantly reduced immobility in the FST at doses of 10 mg/kg and 20 mg/kg.

- Sedative Effects : Notable reductions in locomotor activity were observed, suggesting a dose-dependent sedative effect .

These findings align with the hypothesis that halogenated tryptamines may enhance serotonergic signaling while modulating dopaminergic pathways.

Comparative Analysis of Tryptamine Derivatives

| Compound | Serotonin Receptor Affinity | Antidepressant Activity | Sedative Effects |

|---|---|---|---|

| 5-Chloro-DMT | High | Significant | Yes |

| 5-Bromo-DMT | Moderate | Moderate | Yes |

| DMT | High | Significant | No |

This table summarizes the pharmacological profiles of selected tryptamine derivatives, highlighting the unique position of 5-Chloro-DMT within this class of compounds.

Future Directions in Research

The ongoing exploration of 5-Chloro-DMT's pharmacological properties may lead to its application in therapeutic settings. Future research could focus on:

- Mechanistic Studies : Investigating how structural modifications influence receptor binding and subsequent biological effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects for treating mood disorders.

- Comparative Studies : Assessing the therapeutic potential against other known psychoactive substances.

Mécanisme D'action

5-Chloro-N,N-dimethyltryptamine acts as a non-selective agonist at most or all of the serotonin receptors . It primarily targets the serotonin 2A receptor, which is involved in the modulation of mood, cognition, and perception . The compound’s effects are mediated through the activation of these receptors, leading to altered neurotransmitter release and neuronal activity .

Comparaison Avec Des Composés Similaires

- 5-Bromo-N,N-dimethyltryptamine

- 5-Fluoro-N,N-dimethyltryptamine

- 5-Methoxy-N,N-dimethyltryptamine

- N,N-Dimethyltryptamine

Comparison: 5-Chloro-N,N-dimethyltryptamine is unique due to the presence of a chlorine atom at the 5-position of the indole ring, which influences its pharmacological properties and receptor binding affinity . Compared to its analogs, it has distinct sedative effects and a different receptor interaction profile .

Activité Biologique

5-Chloro-N,N-dimethyltryptamine (5-Cl-DMT), also known as 5-Chloro-α-methyltryptamine (5-Cl-αMT), is a synthetic tryptamine derivative that has garnered attention for its unique pharmacological properties. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and associated risks.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₂H₁₅ClN₂

- Molecular Weight : 220.72 g/mol

- CAS Number : 1016-45-1

5-Cl-DMT primarily acts as a serotonin-dopamine releasing agent (SDRA) . It has been shown to evoke the release of key neurotransmitters:

- Serotonin (5-HT) : EC₅₀ = 16 nM

- Dopamine (DA) : EC₅₀ = 54 nM

- Norepinephrine (NE) : EC₅₀ = 3434 nM

The NE/DA ratio is noted to be 63.6, and the DA/5-HT ratio is 3.38, indicating a selective action towards serotonin and dopamine release while having minimal influence on norepinephrine release .

Additionally, 5-Cl-DMT acts as a potent full agonist at the 5-HT₂A receptor , with an EC₅₀ value of 6.27 nM and an efficacy of 105% relative to serotonin . This receptor is primarily associated with psychedelic effects and has implications in mood regulation and cognition.

Monoamine Oxidase Inhibition

Recent studies have identified that 5-Cl-DMT also functions as a monoamine oxidase A (MAO-A) inhibitor , with an IC₅₀ value of 250 nM, comparable to other known psychoactive substances like para-methoxyamphetamine (PMA) . This inhibition can lead to increased levels of monoamines in the synaptic cleft, enhancing its psychoactive effects but also raising safety concerns regarding potential serotonin syndrome when combined with other serotonergic agents.

Neurotoxicity Concerns

Research indicates that compounds similar to 5-Cl-DMT may produce long-lasting serotonergic neurotoxicity in animal models. For instance, α-ethyltryptamine (αET), which shares structural similarities, has demonstrated such neurotoxic effects . Given these findings, it is essential to consider the potential for similar outcomes with 5-Cl-DMT.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-Cl-DMT:

- Animal Studies : In rhesus monkeys, it was found that norepinephrine release had minimal influence on the abuse potential of monoamine releasing agents .

- In Vitro Studies : The compound has been shown to inhibit serotonin uptake via the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2), which could contribute to its psychoactive profile .

- Comparative Analysis : A comparative study involving various substituted tryptamines highlighted the affinities and potencies of these compounds at different serotonin receptors, providing insights into their relative biological activities .

Summary Table of Biological Activities

| Activity Type | Measurement | Value |

|---|---|---|

| Serotonin Release | EC₅₀ | 16 nM |

| Dopamine Release | EC₅₀ | 54 nM |

| Norepinephrine Release | EC₅₀ | 3434 nM |

| 5-HT₂A Receptor Agonism | EC₅₀ | 6.27 nM |

| MAO-A Inhibition | IC₅₀ | 250 nM |

Propriétés

IUPAC Name |

2-(5-chloro-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXATUVRMTAHHDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376408 | |

| Record name | 5-Chloro-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22120-32-7 | |

| Record name | 5-Chloro-N,N-dimethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022120327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N,N-dimethyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO-N,N-DIMETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S62WYB8S7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.